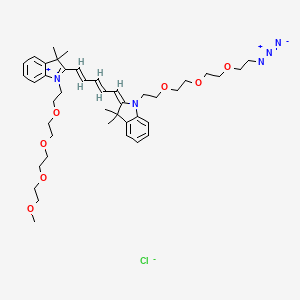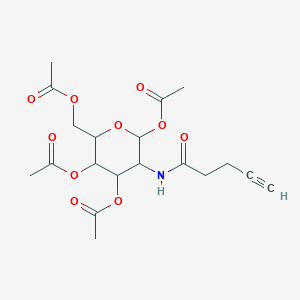
N-(m-PEG4)-N'-(azide-PEG3)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as an azide group, which enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.
Wissenschaftliche Forschungsanwendungen
Immobilization of Biomolecules
Sun et al. (2006) demonstrated the use of click chemistry for immobilizing carbohydrates and proteins onto solid surfaces, utilizing polyethylene glycol (PEG) linkers. This method allowed for effective immobilization of a wide range of complex substances on surfaces, which is likely applicable to N-(m-PEG4)-N'-(azide-PEG3)-Cy5 due to its similar chemical structure (Sun et al., 2006).
Solid-State Dye-Sensitized Solar Cells
Koh et al. (2010) investigated the use of polyethylene glycol with terminal azide groups (PEG-N3) in the context of solid-state dye-sensitized solar cells, a study that has implications for the application of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in similar fields (Koh et al., 2010).
Smart Nanocarriers for Drug Delivery
Hu et al. (2014) developed photo-responsive reversible micelles using azide-functional azobenzene and PEG-modified poly(carbonate)s via azide–alkyne click chemistry. This research is relevant to N-(m-PEG4)-N'-(azide-PEG3)-Cy5, highlighting its potential in creating smart nanocarriers for controlled drug release (Hu et al., 2014).
Dual-Modality Imaging Agents
Guillou et al. (2022) synthesized photoactivatable fluorescent tags, including compounds with azide groups, for applications in optical imaging and positron emission tomography. This study suggests a possible application for N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in the field of dual-modality imaging agents (Guillou et al., 2022).
Functionalization of Nanoparticles for Biomedical Application
Tudisco et al. (2013) reported on the functionalization of Fe3O4 magnetic nanoparticles using PEG and azide moieties through click chemistry, which could be relevant to the functionalization processes involving N-(m-PEG4)-N'-(azide-PEG3)-Cy5 (Tudisco et al., 2013).
Gene Delivery Vectors for Hepatocytes
Lim et al. (2000) used a block copolymer composed of cationic polymer and PEG as a DNA carrier, indicating the potential of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in gene delivery applications (Lim et al., 2000).
Eigenschaften
Molekularformel |
C42H60ClN5O7 |
|---|---|
Molekulargewicht |
782.42 |
IUPAC-Name |
(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C42H60N5O7.ClH/c1-41(2)35-13-9-11-15-37(35)46(20-23-50-28-31-53-30-27-49-22-19-44-45-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)47(40)21-24-51-29-32-54-34-33-52-26-25-48-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PVVXUYTUWFXSAS-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>97% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM, Water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(m-PEG4)-N'-(azide-PEG3)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{4-[5-(Difluoromethyl)-1,3,4-Thiadiazol-2-Yl]piperazin-1-Yl}-6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidine](/img/structure/B1193188.png)
![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)


